Imidazo[2,1-B]thiazole-3-carboxylic acid

Cyclooxygenase inhibition Anti-inflammatory Scaffold baseline activity

Imidazo[2,1-b]thiazole-3-carboxylic acid is the unsubstituted core scaffold for fragment-based drug discovery. With a carboxylic acid handle at the 3-position, it provides a versatile synthetic anchor for amide coupling and derivatization. Its low molecular weight (168.17 g/mol), favorable cLogP (~0.92), and zero rotatable bonds make it an ideal fragment-like starting point for lead optimization. Use as a 'zero-point' control in SAR studies to quantify potency gains from 5- and 6-position modifications. High-purity ≥97% available for procurement.

Molecular Formula C6H4N2O2S
Molecular Weight 168.18 g/mol
CAS No. 479028-73-4
Cat. No. B3052906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-B]thiazole-3-carboxylic acid
CAS479028-73-4
Molecular FormulaC6H4N2O2S
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESC1=CN2C(=CSC2=N1)C(=O)O
InChIInChI=1S/C6H4N2O2S/c9-5(10)4-3-11-6-7-1-2-8(4)6/h1-3H,(H,9,10)
InChIKeyDUMUNAZNDFRJPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[2,1-B]thiazole-3-carboxylic Acid (CAS 479028-73-4): Procurement Guide for the Unsubstituted Core Scaffold


Imidazo[2,1-b]thiazole-3-carboxylic acid (CAS 479028-73-4) is the unsubstituted core scaffold of the imidazo[2,1-b]thiazole fused heterocyclic class, a privileged structure in medicinal chemistry for generating diverse bioactive molecules [1]. This compound features a carboxylic acid handle at the 3-position, providing a versatile synthetic anchor for amide coupling and further derivatization . As the minimal scaffold, it possesses a low molecular weight of 168.17 g/mol and a calculated cLogP of approximately 0.92, positioning it as a fragment-like starting point for lead optimization programs .

Why Imidazo[2,1-B]thiazole-3-carboxylic Acid Cannot Be Substituted with Other Imidazothiazole Isomers


Simply substituting this compound with another imidazothiazole regioisomer, such as the 2-carboxylic acid or 5-carboxylic acid derivatives, is not scientifically valid due to distinct vector geometries and electronic properties that dictate downstream synthetic utility and target engagement [1]. The position of the carboxylic acid handle on the imidazo[2,1-b]thiazole ring system alters the trajectory of the attached functional groups, profoundly impacting molecular recognition and structure-activity relationships (SAR) [1]. Furthermore, the unsubstituted nature of the 5- and 6-positions on this specific scaffold provides a clean, unencumbered starting point for fragment-based drug discovery (FBDD) and parallel library synthesis, whereas pre-functionalized analogs impose a predetermined and often unfavorable bias on chemical space exploration [2].

Quantitative Differentiation Evidence for Imidazo[2,1-B]thiazole-3-carboxylic Acid (CAS 479028-73-4)


Baseline COX-2 Inhibitory Activity Defines the Scaffold's Intrinsic Potency Floor

The unsubstituted imidazo[2,1-b]thiazole-3-carboxylic acid core exhibits a defined, albeit weak, baseline activity against human cyclooxygenase-2 (COX-2) with an IC50 > 5 µM [1]. This serves as the critical 'zero-point' or potency floor for medicinal chemistry SAR campaigns. In stark contrast, optimized derivatives bearing specific 5- and 6-substituents, such as 5-(4-methanesulfonyl-phenyl)-6-phenyl-imidazo[2,1-b]thiazole-3-carboxylic acid, demonstrate dramatically enhanced potency, achieving IC50 values in the sub-micromolar range [2]. The >1000-fold difference in IC50 between the unsubstituted core and optimized analogs quantifies the scaffold's capacity for profound activity enhancement through rational design, making the parent compound an essential control and starting material for lead optimization [3].

Cyclooxygenase inhibition Anti-inflammatory Scaffold baseline activity

Minimal Molecular Weight and cLogP Enable Fragment-Based Lead Discovery

As the unsubstituted core, Imidazo[2,1-b]thiazole-3-carboxylic acid possesses a molecular weight of 168.17 g/mol and a calculated partition coefficient (cLogP) of 0.92 . These physicochemical properties firmly place it within the 'Rule of Three' (MW < 300, cLogP < 3) guidelines for fragment-based drug discovery (FBDD) [1]. In comparison, even a single modest substitution, such as a 6-(4-methoxyphenyl) group, increases the molecular weight to 274.04 g/mol (+63%) and introduces additional hydrogen bond acceptors and rotatable bonds, reducing its suitability as a low-complexity fragment hit . The unsubstituted scaffold therefore provides the highest ligand efficiency (LE) starting point, allowing for the greatest 'room to grow' into lead-like chemical space without breaching Lipinski's Rule of Five.

Fragment-based drug discovery Physicochemical properties Lead-likeness

Lack of Rotatable Bonds Minimizes Conformational Entropy Penalty Upon Binding

The unsubstituted imidazo[2,1-b]thiazole-3-carboxylic acid scaffold contains zero rotatable bonds (excluding the carboxylic acid rotation), a key feature for minimizing the entropic penalty upon target binding . In contrast, substituted analogs such as 6-(4-methoxyphenyl)-imidazo[2,1-b]thiazole-3-carboxylic acid introduce three rotatable bonds, increasing conformational flexibility and potentially reducing binding affinity due to the entropic cost of freezing internal rotations . This rigid, planar core structure ensures a well-defined pharmacophore geometry, which is a critical advantage in virtual screening and structure-based drug design where docking pose accuracy is highly dependent on scaffold rigidity [1].

Conformational restriction Binding thermodynamics Scaffold rigidity

Target Application Scenarios for Imidazo[2,1-B]thiazole-3-carboxylic Acid (CAS 479028-73-4)


Fragment-Based Drug Discovery (FBDD) Library Design

Due to its low molecular weight (168.17 g/mol), favorable cLogP (0.92), and zero rotatable bonds, this compound is an ideal core scaffold for fragment libraries targeting a wide range of therapeutic proteins [1]. Its minimal size and high rigidity allow for high ligand efficiency and predictable binding modes, as demonstrated by its >1000-fold lower COX-2 inhibition compared to optimized analogs, confirming its role as a non-optimized starting point [2].

Structure-Activity Relationship (SAR) Campaigns for Kinase and COX Inhibition

This compound serves as the essential 'zero-point' control for any SAR study exploring the imidazo[2,1-b]thiazole scaffold. Its established, albeit weak, baseline activity against COX-2 (IC50 > 5 µM) provides a quantifiable benchmark for measuring the impact of chemical modifications at the 5- and 6-positions [2]. This is critical for accurately calculating potency gains and guiding rational lead optimization.

Parallel Synthesis and Diversity-Oriented Synthesis (DOS)

The unsubstituted 5- and 6-positions and the reactive carboxylic acid handle at the 3-position make this the most versatile building block for generating large, diverse libraries of imidazo[2,1-b]thiazole derivatives [1]. Unlike pre-functionalized analogs, it imposes no structural bias, allowing chemists to explore a broader and more diverse chemical space in parallel synthesis campaigns [3].

Computational Chemistry and Virtual Screening

The rigid, planar structure with zero rotatable bonds (excluding the acid moiety) significantly enhances the reliability of computational docking studies and pharmacophore modeling [3]. Its well-defined geometry reduces the number of possible conformations, leading to more accurate and reproducible docking scores compared to more flexible analogs, thereby improving the efficiency of virtual screening workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[2,1-B]thiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.